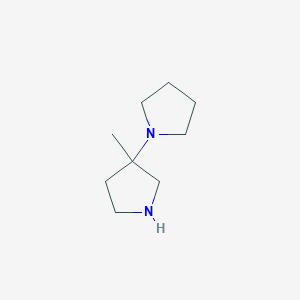

3'-Methyl-1,3'-bipyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H18N2 |

|---|---|

Molecular Weight |

154.25 g/mol |

IUPAC Name |

3-methyl-3-pyrrolidin-1-ylpyrrolidine |

InChI |

InChI=1S/C9H18N2/c1-9(4-5-10-8-9)11-6-2-3-7-11/h10H,2-8H2,1H3 |

InChI Key |

BTLSAKLLSYXFIN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCNC1)N2CCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 1,3 Bipyrrolidine and Its Derivatives

Retrosynthetic Analysis for the 3'-Methyl-1,3'-bipyrrolidine Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. bluffton.edue3s-conferences.org This "backward" approach helps to identify potential synthetic pathways and key bond disconnections. bluffton.edukccollege.ac.in

For the this compound framework, a primary disconnection can be envisioned at the C3-N1' bond, which links the two pyrrolidine (B122466) rings. This leads to two key synthons: a substituted pyrrolidine electrophile and a pyrrolidine nucleophile. A further disconnection of the methylated pyrrolidine ring at the C3'-C4' bond might suggest a Michael addition-type strategy.

A plausible retrosynthetic pathway for a generic this compound is illustrated below:

Figure 1: Retrosynthetic Analysis of this compound

This analysis suggests that the synthesis could involve the coupling of a pre-formed pyrrolidine ring with a precursor to the second, methylated pyrrolidine ring. Common strategies to achieve this include nucleophilic substitution or reductive amination reactions.

Enantioselective Synthesis Pathways

The creation of specific stereoisomers (enantiomers) is crucial for many applications of chiral molecules. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound in high excess.

Asymmetric catalysis utilizes small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This is a highly efficient and widely used approach in modern organic synthesis. ajchem-b.comdiva-portal.org

Transition metal catalysts, particularly those based on rhodium, ruthenium, and iridium, are powerful tools for asymmetric hydrogenation. ajchem-b.comsioc-journal.cnnih.gov This reaction involves the addition of hydrogen across a double bond in a prochiral substrate, such as an alkene or imine, to create one or more stereocenters with high enantioselectivity. ajchem-b.com The key to this process is the use of chiral ligands that coordinate to the metal center and create a chiral environment, directing the hydrogenation to one face of the substrate. diva-portal.org

For the synthesis of the this compound core, a suitable precursor would be a molecule containing a pyrroline (B1223166) or other unsaturated heterocyclic ring. Asymmetric hydrogenation of such a precursor, catalyzed by a chiral transition metal complex, could establish the stereocenter at the 3'-position with high enantiomeric excess.

Table 1: Examples of Transition Metal Catalysts in Asymmetric Hydrogenation

| Catalyst System | Substrate Type | Product Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Ru(II) with chiral diamine ligand | Aromatic ketones | Chiral alcohols | High | ajchem-b.com |

| Rhodium with chiral phosphine (B1218219) ligands (e.g., DuPhos) | Alkenes | Chiral alkanes | up to 99% | diva-portal.org |

Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations, offering a metal-free alternative to traditional methods. mdpi.comsciencevision.org Pyrrolidine-based catalysts, such as proline and its derivatives, are particularly effective in a variety of reactions, including Michael additions and aldol (B89426) reactions. sciencevision.orgacs.org These reactions often proceed through enamine or iminium ion intermediates. sciencevision.org

The construction of bipyrrolidine systems can be achieved through organocatalytic Michael additions. For instance, the conjugate addition of a ketone or aldehyde to a nitroalkene, catalyzed by a chiral bipyrrolidine derivative, can produce adducts with high diastereo- and enantioselectivity. researchgate.net These adducts can then be further manipulated to form the desired bipyrrolidine structure. The choice of catalyst, solvent, and reaction conditions plays a crucial role in determining the stereochemical outcome. mdpi.com

Table 2: Organocatalytic Michael Addition for Bipyrrolidine Precursors

| Catalyst | Reactants | Product | Yield | Diastereoselectivity (dr) | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|---|

| N-i-Pr-2,2′-bipyrrolidine | Aldehydes and nitroolefins | 1,4-adducts | Excellent | up to 95:5 | up to 95% | researchgate.net |

| N-i-Pr-2,2′-bipyrrolidine | α-hydroxy ketones and β-arylnitroolefins | 1,4-adducts | Excellent | Inverted | up to 98% | researchgate.net |

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. sigmaaldrich.comyork.ac.uk After the desired stereocenter has been created, the auxiliary can be removed and often recycled. sigmaaldrich.comyork.ac.uk

In the synthesis of this compound intermediates, a chiral auxiliary can be used to control the stereochemistry of key bond-forming steps. For example, (S)-N-tert-butanesulfinamide has been employed as a chiral auxiliary in the synthesis of (S,S)-2,2'-bipyrrolidine. researchgate.net The key step involves the diastereoselective Grignard addition to an imine intermediate derived from the chiral auxiliary. researchgate.net Similarly, tert-butanesulfinamide can be used to synthesize a variety of N-heterocycles through the diastereoselective addition of organometallic reagents to sulfinimines. rsc.org

Table 3: Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| (S)-N-tert-butanesulfinamide | Grignard addition to imine | Excellent diastereoselectivity | researchgate.net |

| Oxazolidinones (Evans auxiliaries) | Aldol reactions | High diastereocontrol | tcichemicals.com |

Diastereoselective synthesis aims to form one diastereomer of a molecule with multiple stereocenters in preference to other diastereomers. This is often achieved by taking advantage of the existing stereochemistry in a substrate to influence the formation of new stereocenters.

The synthesis of substituted bipyrrolidine systems often involves diastereoselective reactions. For instance, the addition of 2-azaallyl anions to N-tert-butanesulfinylimines has been shown to be a highly regioselective and diastereoselective method for preparing vicinal diamines, which can be precursors to bipyrrolidines. researchgate.net This method allows for the creation of two adjacent stereocenters with good control over the relative stereochemistry. researchgate.net Another approach involves the Michael addition of chiral tricyclic iminolactones to nitroalkenes, which can afford adducts with excellent diastereoselectivities (up to >99:1 dr). nih.gov These adducts can then be converted into pyrrolidines with multiple chiral centers. nih.gov

Table 4: Diastereoselective Reactions for Bipyrrolidine Synthesis

| Reaction | Key Reagents | Diastereoselectivity (dr) | Reference |

|---|---|---|---|

| Addition of 2-azaallyl anions to N-tert-butanesulfinylimines | 2-azaallyl anions, N-tert-butanesulfinylimines | up to 98:2:0:0 | researchgate.net |

| Michael addition of chiral tricyclic iminolactones to nitroalkenes | Chiral tricyclic iminolactones, nitroalkenes, Ti(O-i-Pr)4 | up to >99:1 | nih.gov |

Chiral Pool-Derived Syntheses of this compound

Chiral pool synthesis is a powerful strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. This approach leverages the inherent chirality of molecules like amino acids, sugars, and terpenes to construct complex chiral targets without the need for asymmetric catalysis or resolution steps. Common starting materials include L-glutamic acid, mannitol, and tartaric acid for the synthesis of various pyrrolidine and bipyrrolidine derivatives. taltech.eeuni-muenchen.de

For the asymmetric synthesis of this compound, a logical starting point from the chiral pool would be an enantiomerically pure, suitably functionalized methyl-pyrrolidine precursor or a linear precursor derived from an amino acid. For instance, a synthetic route could be envisioned starting from (S)- or (R)-glutamic acid. The amino acid can be elaborated through a series of steps including reduction and cyclization to form a chiral pyrrolidone intermediate. This intermediate can then be further functionalized and coupled with a second pyrrolidine ring to yield the target bipyrrolidine structure. The stereocenter from the initial amino acid dictates the final stereochemistry at the 3'-position of the product. uni-muenchen.de This method ensures the final product is obtained as a single enantiomer, which is crucial for applications in pharmacology and asymmetric catalysis.

Table 1: Key Aspects of a Chiral Pool Approach to this compound

| Feature | Description |

|---|---|

| Chiral Precursor | (S)- or (R)-Glutamic Acid, (S)- or (R)-Pyroglutamic Acid |

| Key Transformations | Reduction of carboxylic acids/esters, reductive amination, cyclization, N-alkylation. |

| Stereochemical Control | The stereochemistry is transferred directly from the starting material. |

| Advantages | Access to enantiomerically pure products, use of inexpensive starting materials. |

| Challenges | May require a multi-step sequence to elaborate the starting material. |

Novel Synthetic Route Development

The drive for synthetic efficiency has led to the development of routes that build molecular complexity rapidly, often in a single step, through multi-component or tandem reaction strategies.

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all starting materials. rsc.org This strategy is highly atom-economical and allows for the rapid generation of diverse and complex molecules. acs.org

A prominent MCR for the synthesis of highly functionalized pyrrolidines is the 1,3-dipolar cycloaddition of an azomethine ylide. beilstein-journals.org The azomethine ylide is typically generated in situ from the condensation of an α-amino acid (such as proline or sarcosine) with an aldehyde or ketone. rsc.orgdeepdyve.com For the construction of a this compound scaffold, a three-component reaction could be designed. This would involve reacting pyrrolidine (to form one of the rings), a methyl-substituted aldehyde (like 3-oxobutanal, to introduce the methyl group and form the second ring), and a suitable dipolarophile in a one-pot process. The reaction proceeds via the formation of an azomethine ylide intermediate which then undergoes a cycloaddition to construct the second, substituted pyrrolidine ring, thus forming the bipyrrolidine core in a single, highly efficient step. beilstein-journals.org

Table 2: Conceptual Multi-Component Reaction for this compound

| Component | Role | Example |

|---|---|---|

| Component 1 (Amine) | Forms one pyrrolidine ring and participates in ylide formation. | Pyrrolidine |

| Component 2 (Carbonyl) | Provides carbon backbone for the second ring and the methyl group. | 3-Methyl-4-oxobutanal |

| Component 3 (Dipolarophile) | Reacts with the in situ generated azomethine ylide. | N-Phenylmaleimide |

The synthesis of the this compound scaffold can be envisioned through a tandem reaction sequence. For example, a tandem process could be initiated by an intramolecular hydroamination of a carefully designed aminoalkene precursor. This would form the first pyrrolidine ring. The resulting intermediate could then be designed to undergo a subsequent intramolecular cyclization, such as an aza-Friedel-Crafts alkylation or a Michael addition, to form the second, methyl-substituted ring. researchgate.net Such a process, catalyzed by a single transition metal or Brønsted acid catalyst, would allow for the construction of the complex bipyrrolidine architecture from a relatively simple linear precursor in a single operation. dtu.dk

Table 3: Hypothetical Tandem Reaction Sequence for Bipyrrolidine Synthesis

| Step | Reaction Type | Description |

|---|---|---|

| 1 (Initiation) | Michael Addition | An amine attacks an α,β-unsaturated carbonyl to form a linear intermediate. |

| 2 (Cascade) | Intramolecular Cyclization / Reductive Amination | The intermediate undergoes a spontaneous or catalyzed cyclization to form the first pyrrolidine ring, followed by a second cyclization to form the bipyrrolidine core. |

Principles of Sustainable Synthesis Applied to this compound

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign, economically viable, and safe. nih.gov The synthesis of N-heterocycles, including this compound, can be significantly improved by applying these principles. nih.gov Key strategies include the use of renewable feedstocks, catalysis, safer solvents like water, and designing reactions with high atom economy. rsc.orgresearchgate.netacs.org

The synthetic methodologies discussed previously can be evaluated through the lens of sustainability.

Chiral pool synthesis directly aligns with the principle of using renewable feedstocks, as it starts from naturally occurring molecules. uni-muenchen.de

Multi-component and tandem reactions are inherently green as they maximize atom economy, reduce the number of synthetic steps, and minimize solvent and energy use for purification. rsc.orgdtu.dk

The use of catalysis over stoichiometric reagents is central to many modern methods. Nanocatalysts, biocatalysts, and organocatalysts are increasingly employed to achieve high efficiency and selectivity under mild conditions, further reducing the environmental impact of the synthesis. nih.govmdpi.com

Table 4: Application of Green Chemistry Principles to Bipyrrolidine Synthesis

| Green Chemistry Principle | Application in this compound Synthesis |

|---|---|

| 1. Prevention | Designing syntheses (e.g., MCRs, tandem reactions) to minimize waste from the outset. |

| 2. Atom Economy | MCRs and tandem reactions are designed to incorporate most atoms from reactants into the final product. |

| 3. Less Hazardous Synthesis | Using non-toxic catalysts and avoiding hazardous reagents and solvents. |

| 4. Designing Safer Chemicals | Designing the final molecule to have low toxicity while maintaining function. |

| 5. Safer Solvents & Auxiliaries | Employing water or solvent-free conditions where possible. acs.org |

| 6. Design for Energy Efficiency | Using catalysts to enable reactions at ambient temperature and pressure. |

| 7. Use of Renewable Feedstocks | Chiral pool synthesis utilizes amino acids or sugars from renewable biomass. |

| 8. Reduce Derivatives | One-pot reactions like MCRs and tandem processes avoid protection/deprotection steps. |

| 9. Catalysis | Using catalytic amounts of reagents (organocatalysts, metal catalysts) instead of stoichiometric ones. nih.gov |

| 10. Design for Degradation | Designing the bipyrrolidine product to break down into benign substances after use. |

| 11. Real-time Analysis | Monitoring reactions to prevent byproduct formation and ensure safety. |

| 12. Safer Chemistry for Accident Prevention | Choosing stable reagents and mild reaction conditions to minimize risks. |

Spectroscopic and Computational Elucidation of 3 Methyl 1,3 Bipyrrolidine Structure and Conformation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. A suite of 1D and 2D NMR experiments would be required to fully characterize 3'-Methyl-1,3'-bipyrrolidine.

A complete structural assignment of this compound would begin with one-dimensional (1D) ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would provide information on the number of unique proton environments, their chemical shifts, signal integrations (proton count), and scalar coupling patterns (multiplicity). The ¹³C NMR, often acquired with proton decoupling, would reveal the number of unique carbon environments. libretexts.orgyoutube.com

To establish connectivity between atoms, a series of two-dimensional (2D) NMR experiments would be essential:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum would allow for the tracing of proton-proton networks within each of the two pyrrolidine (B122466) rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlation). rsc.org This would definitively link the proton assignments to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges, typically two to three bonds. HMBC is crucial for identifying connectivity across quaternary carbons and between the two pyrrolidine rings, for instance, by showing a correlation between the protons on the carbon adjacent to one nitrogen and the carbons of the other ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY data is vital for determining the relative stereochemistry and preferred conformation of the molecule, such as the spatial relationship between the methyl group and protons on both rings. isuct.ru

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts would be constructed based on known values for similar pyrrolidine-containing structures.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | Hypothetical ¹³C Shift (ppm) | Hypothetical ¹H Shift (ppm) | Multiplicity |

|---|---|---|---|

| C2 | 55-60 | 2.8-3.2 | m |

| C3 | 28-33 | 1.8-2.2 | m |

| C4 | 28-33 | 1.8-2.2 | m |

| C5 | 55-60 | 2.8-3.2 | m |

| C2' | 60-65 | 3.0-3.5 | m |

| C3' | 35-40 | 2.0-2.5 | m |

| C4' | 30-35 | 1.7-2.1 | m |

| C5' | 50-55 | 2.7-3.1 | m |

| 3'-CH₃ | 15-20 | 1.0-1.3 | d |

Note: This table is illustrative and not based on experimental data.

The two five-membered pyrrolidine rings in this compound are not planar and exist in dynamic equilibrium between various envelope and twist conformations. Furthermore, the nitrogen atoms can undergo inversion, a process where the lone pair of electrons rapidly flips from one side of the nitrogen atom to the other. These conformational changes often occur on the NMR timescale. slideshare.net

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, would be employed to study these equilibria. researchgate.net At low temperatures, these processes can be "frozen out," leading to the observation of distinct signals for each conformer. As the temperature is raised, the rate of interconversion increases, causing the signals to broaden and eventually coalesce into time-averaged signals. Analysis of the line shapes at different temperatures allows for the determination of the kinetic and thermodynamic parameters (ΔG‡, ΔH‡, ΔS‡) for processes like ring pseudorotation and nitrogen inversion.

While solution-state NMR provides information about molecules in a mobile, isotropic environment, solid-state NMR (ssNMR) offers insights into the structure and dynamics in the solid phase. If this compound were to be incorporated into larger structures like metal-organic frameworks (MOFs), polymers, or crystalline salts, ssNMR would be a powerful tool for characterization. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be used to obtain high-resolution spectra of the solid material, providing information on the local environment of the carbon and nitrogen atoms within the rigid lattice.

X-ray Crystallography for Absolute and Relative Stereochemical Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. mdpi.comnih.gov For this compound, which is chiral, X-ray crystallography would be invaluable for establishing both the relative and absolute stereochemistry. mdpi.com

If a suitable single crystal of the compound or a derivative could be grown, the resulting crystallographic data would provide an unambiguous assignment of the configuration at the chiral center (C3'). The analysis would also reveal the precise conformation of the molecule in the crystal lattice, showing the pucker of each pyrrolidine ring and the orientation of the methyl group relative to the rest of the molecule. This solid-state structure serves as a crucial benchmark for comparison with solution-state conformations inferred from NMR and computational studies.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| V (ų) | 1045 |

| Z | 4 |

| R-factor | < 0.05 |

Note: This table is illustrative and not based on experimental data.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. researchgate.net These techniques are excellent for identifying functional groups and can also offer insights into molecular conformation.

The IR and Raman spectra of this compound would be expected to show characteristic bands corresponding to:

C-H stretching vibrations: Typically observed in the 2850-3000 cm⁻¹ region for the aliphatic CH₂ and CH groups, as well as the methyl group.

C-N stretching vibrations: Usually found in the 1000-1250 cm⁻¹ range.

CH₂ bending (scissoring) and rocking vibrations: Occurring in the 1400-1470 cm⁻¹ and 720-725 cm⁻¹ regions, respectively.

Ring vibrations: The "breathing" and puckering modes of the pyrrolidine rings would give rise to a complex set of bands in the fingerprint region (< 1500 cm⁻¹).

Differences in the vibrational spectra under varying conditions (e.g., different solvents or temperatures) could indicate changes in the conformational equilibrium. These experimental spectra would be most powerful when interpreted in conjunction with computational frequency calculations. researchgate.net

Computational Chemistry Approaches

In the absence of experimental data, and as a complement to it, computational chemistry provides a powerful means to predict the structure, stability, and spectroscopic properties of molecules. mdpi.commdpi.com For this compound, methods like Density Functional Theory (DFT) would be used. researchgate.net

A computational study would typically involve:

Conformational Search: A systematic search for all possible low-energy conformations (conformers) of the molecule, considering the different puckering states of both rings and the rotation around the C3'-N1 bond.

Geometry Optimization: Each identified conformer would be subjected to geometry optimization to find its lowest energy structure. The relative energies of these optimized structures would indicate their predicted populations at a given temperature. nih.gov

Frequency Calculations: Vibrational frequencies would be calculated for the most stable conformers. These theoretical frequencies can be compared with experimental IR and Raman spectra to confirm the presence of specific conformers.

NMR Chemical Shift Prediction: The ¹H and ¹³C NMR chemical shifts can be calculated for each conformer. By comparing the Boltzmann-averaged calculated shifts with experimental data, a more detailed picture of the solution-state conformational ensemble can be developed. researchgate.net

These computational approaches would provide a theoretical framework for understanding the molecule's intrinsic properties and for interpreting experimental spectroscopic data once it becomes available.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency in studying molecular systems. scirp.org DFT methods, such as the widely used Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional, are employed to predict molecular structures, thermochemical properties, and electronic characteristics. scirp.orgnih.gov

Electronic Structure and Stability: A key aspect of understanding a molecule's behavior is the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. mdpi.com A larger energy gap suggests higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, DFT calculations can map the distribution of these orbitals, revealing which parts of the molecule are most likely to act as electron donors (HOMO) or acceptors (LUMO).

Another tool for visualizing electronic structure is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). scirp.orgmdpi.com

Table 1: Illustrative DFT-Calculated Electronic Properties

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| EHOMO | -6.50 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -0.25 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 6.25 eV | Indicates chemical reactivity and kinetic stability. mdpi.com |

| Global Electrophilicity (ω) | 0.95 eV | Measures the ability of a molecule to accept electrons. mdpi.com |

| Global Nucleophilicity (N) | 3.50 eV | Measures the ability of a molecule to donate electrons. mdpi.com |

Reactivity Prediction: Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. mdpi.commdpi.com The global electrophilicity index (ω) and global nucleophilicity index (N) classify molecules based on their propensity to act as electrophiles or nucleophiles in chemical reactions. mdpi.com Furthermore, local reactivity descriptors, such as Fukui functions (f+(r), f-(r), f0(r)), can be calculated to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks, respectively. nih.gov This allows for a detailed prediction of regioselectivity in potential reactions involving this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While DFT calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. arxiv.org MD has become an essential tool for modeling the structure and dynamics of complex molecules by simulating the movement of atoms and exploring the molecule's free energy landscape. arxiv.org

Conformational Landscapes and Flexibility: For a flexible molecule like this compound, which contains two interconnected five-membered rings and a methyl group, a multitude of conformations are possible. MD simulations can explore this vast conformational space by simulating the molecule's motion over nanoseconds or longer, revealing the most stable and populated conformations and the energy barriers between them. arxiv.orgnih.gov

The flexibility of the molecule can be quantified by analyzing the MD trajectory. Key metrics include:

Root Mean Square Fluctuation (RMSF): This analyzes the fluctuation of individual atoms or residues, highlighting the more flexible or rigid regions of the molecule. nih.gov

Radius of Gyration (Rg): This metric provides information about the compactness of the molecule's structure during the simulation. nih.gov

Table 2: Illustrative Data from a Molecular Dynamics Simulation

| Analysis Metric | Illustrative Finding | Interpretation |

|---|---|---|

| RMSD | Stable trajectory with average RMSD of 1.5 Å after equilibration. | The molecule maintains a stable overall conformation during the simulation. |

| RMSF | Higher fluctuations observed in the pyrrolidine ring not attached to the methyl group. | Indicates greater flexibility in one of the pyrrolidine rings compared to the other. |

| Conformational Clustering | Three major conformational clusters identified, representing 85% of the simulation time. | The molecule predominantly exists in a few low-energy conformational states. |

Quantum Chemical Calculations of Spectroscopic Parameters and Transition States

Quantum chemical calculations are indispensable for interpreting and predicting spectroscopic data. winterschool.ccnih.gov High-level computations can provide a reference set of spectroscopic parameters that assist in the analysis of experimental spectra, such as those from rotational, vibrational (FTIR, Raman), and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Spectroscopic Parameters: For rotational spectroscopy, calculations can predict rotational constants with high accuracy, which are fundamental for determining the precise molecular geometry. winterschool.ccresearchgate.net For vibrational spectroscopy, DFT methods can compute anharmonic vibrational frequencies, which often show remarkable agreement with experimental FTIR and FT-Raman spectra, aiding in the assignment of complex vibrational modes. nih.gov The calculation of NMR parameters, such as chemical shifts and coupling constants, is also a powerful tool for confirming the constitution and stereochemistry of synthesized compounds. researchgate.net

Transition States: Beyond static properties, quantum chemistry is used to explore reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can locate the structures of transition states—the high-energy intermediates that connect reactants and products. researchgate.net The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate. For this compound, these calculations could be used to investigate mechanisms of its synthesis or subsequent reactions, providing a theoretical basis for its observed chemical behavior. researchgate.netnih.gov

Solvent Effects on Structure and Reactivity of this compound

Most chemical reactions and biological processes occur in solution, where the solvent can have a profound impact on molecular conformation and reactivity. Computational models can account for these solvent effects through two primary approaches:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and often effective at capturing the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In this method, individual solvent molecules are included in the simulation box along with the solute. This approach, typically used in MD simulations, allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. researchgate.net

The choice of solvent can alter the conformational equilibrium of this compound by stabilizing certain conformers over others. For instance, polar solvents might favor conformations with larger dipole moments. Similarly, solvent can dramatically influence reactivity by differentially solvating the reactants, transition state, and products. Calculations have shown that activation barriers can be significantly lowered in polar solvents compared to the gas phase, accelerating reaction rates. nih.gov A combined approach using MD simulations with explicit solvent followed by DFT calculations on representative solvated structures can provide a highly accurate picture of the molecule's behavior in a specific solvent environment. researchgate.net

Reactivity and Mechanistic Studies of 3 Methyl 1,3 Bipyrrolidine

Nucleophilic Reactivity of Nitrogen Centers

The lone pair of electrons on each nitrogen atom imparts nucleophilic character to the molecule. However, the two nitrogen centers are not equivalent, leading to expected differences in their reactivity towards electrophiles.

N1 (Tertiary Amine): The nitrogen at the 1-position is a tertiary amine. Its nucleophilicity is influenced by the electron-donating effect of the three alkyl substituents, which increases the electron density on the nitrogen. However, this is counteracted by significant steric hindrance from the bulky pyrrolidine (B122466) ring and the alkyl group at the 3'-position of the adjacent ring.

N1' (Secondary Amine): The nitrogen in the 3'-methylpyrrolidine ring is a secondary amine. It is generally less sterically hindered than the N1 position, making it potentially more accessible to incoming electrophiles. The methyl group at the 3'-position may exert a modest electronic and steric influence.

In competitive reactions, it is anticipated that electrophilic attack will preferentially occur at the less sterically encumbered N1' position, especially with larger electrophiles. For smaller electrophiles, a mixture of products resulting from the reaction at both nitrogen centers might be expected.

Table 4.1.1: Predicted Relative Nucleophilicity of Nitrogen Centers in 3'-Methyl-1,3'-bipyrrolidine

| Nitrogen Center | Amine Type | Expected Steric Hindrance | Predicted Relative Nucleophilicity |

|---|---|---|---|

| N1 | Tertiary | High | Lower |

Electrophilic Transformations and Derivatization Strategies

Derivatization of this compound would typically involve reactions with electrophiles that target the nucleophilic nitrogen atoms.

Alkylation: Reaction with alkyl halides would lead to the formation of quaternary ammonium salts. Due to the factors discussed above, N-alkylation is likely to be more facile at the N1' position. Kinetic studies on the N-alkylation of similar amines, such as diarylamines with methyl iodide, have shown that these reactions often follow a bimolecular substitution mechanism.

Acylation: Acylation with acyl chlorides or anhydrides would yield amides. The secondary amine at N1' would readily react to form a stable amide. The tertiary amine at N1 is generally unreactive towards acylation under standard conditions. This difference in reactivity could be exploited for the selective functionalization of the molecule.

Reaction with Carbonyls: The secondary amine can participate in condensation reactions with aldehydes and ketones to form enamines or undergo reductive amination to yield N-substituted derivatives.

Acid-Base Properties and Protonation Equilibria

The basicity of the nitrogen atoms in this compound allows it to act as a Brønsted-Lowry base, accepting protons to form the corresponding conjugate acids. The pKa values of the conjugate acids are a measure of the basicity of the nitrogen centers.

The pKa of a protonated amine is influenced by the electronic and steric environment of the nitrogen. Generally, the pKa of protonated tertiary amines is slightly higher than that of secondary amines due to the electron-donating nature of the additional alkyl group. However, solvation effects can sometimes reverse this trend in aqueous media.

For this compound, two protonation equilibria are possible. The first protonation is expected to occur at the more basic nitrogen. The second protonation would require a much stronger acid. The exact pKa values for this compound are not documented, but they can be estimated by comparison with related structures. For instance, the pKa of protonated N-methylpyrrolidine is approximately 10.32.

Table 4.3.1: Estimated pKa Values for Protonated Nitrogen Centers of this compound

| Nitrogen Center | Estimated pKa |

|---|---|

| N1-H⁺ | ~10.2 - 10.5 |

The relative basicity will also be influenced by the conformational arrangement of the molecule and the potential for intramolecular hydrogen bonding in the mono-protonated species.

Stereoselective Reactions Involving this compound as a Substrate

The presence of a chiral center at the 3'-position introduces stereochemical considerations into the reactions of this compound. Reactions occurring at or near this stereocenter can proceed with diastereoselectivity.

For example, if the starting material is a single enantiomer of this compound, reactions at the N1' center or the adjacent carbon atoms could be influenced by the stereochemistry of the 3'-methyl group. This could lead to the preferential formation of one diastereomer over the other. The degree of diastereoselectivity would depend on the nature of the reactant, the reaction conditions, and the transition state geometries.

Reaction Kinetics and Thermodynamic Analysis of this compound Transformations

Detailed kinetic and thermodynamic data for reactions involving this compound are not available. However, general principles can be applied to predict the course of its transformations.

Kinetic vs. Thermodynamic Control: In reactions where multiple products can be formed (e.g., alkylation at N1 vs. N1'), the product distribution can be governed by either kinetic or thermodynamic control. The kinetically controlled product is the one that is formed fastest (lower activation energy), while the thermodynamically controlled product is the most stable. At lower temperatures, the kinetic product is often favored, whereas at higher temperatures, where the reaction may be reversible, the thermodynamic product can predominate.

Activation Parameters: The rate of a reaction is related to the activation energy (Ea). Reactions involving sterically hindered sites, such as the N1 position, would be expected to have higher activation energies and thus slower reaction rates compared to reactions at the less hindered N1' site.

Thermodynamic Stability: The relative stability of the products will determine the position of the equilibrium under thermodynamic control. Factors influencing product stability include bond strengths, steric interactions, and electronic effects.

Computational chemistry could provide valuable insights into the reaction mechanisms, transition state structures, and the relative energies of intermediates and products, thereby allowing for a more quantitative understanding of the reactivity of this compound.

Applications of 3 Methyl 1,3 Bipyrrolidine in Contemporary Organic Synthesis and Materials Chemistry

3'-Methyl-1,3'-bipyrrolidine as a Chiral Ligand in Asymmetric Catalysis

The C2-symmetric or unsymmetric nature of chiral bipyrrolidine structures, including this compound, makes them effective chiral ligands. The nitrogen atoms can coordinate to metal centers, creating a rigid and well-defined chiral space around the catalytic site. This coordination is fundamental to their role in metal-catalyzed reactions. Furthermore, the secondary amine functionality in derivatives is key to their function in organocatalytic transformations, primarily through the formation of nucleophilic enamine intermediates.

In metal-catalyzed reactions, the bipyrrolidine scaffold serves as a bidentate ligand, coordinating to a metal center (such as palladium, rhodium, or iridium) to form a chiral catalyst complex. The stereochemical outcome of the reaction is then dictated by the ligand's ability to control the spatial arrangement of the reactants within the metal's coordination sphere.

The catalytic enantioselective hydrogenation of unsaturated compounds is a powerful method for producing chiral molecules. While various chiral ligands have been developed for this purpose, the specific application of this compound in metal-catalyzed asymmetric hydrogenation is not extensively documented in recent literature. However, the broader class of pyridine (B92270) derivatives has been successfully hydrogenated to access enantioenriched piperidines using chiral metal complexes, highlighting the general potential for such transformations. nih.gov The development in this area has often focused on optimizing the electronic properties of catalysts through ligand modification to enhance reactivity and selectivity. nih.gov The field predominantly utilizes catalysts based on noble metals, though significant research into more sustainable first-row transition metals is ongoing. rsc.org

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. Performing these reactions asymmetrically using chiral catalysts is crucial for the synthesis of complex molecules like natural products and pharmaceuticals.

Asymmetric Allylic Alkylation (AAA) , particularly catalyzed by palladium, is a versatile method for C-C bond formation. nih.govmdpi.com The reaction involves the substitution of a leaving group on an allylic substrate by a nucleophile, with the stereochemistry being controlled by a chiral ligand complexed to the palladium center. nih.gov A wide array of chiral phosphine (B1218219) ligands have been developed and proven effective for this transformation. mdpi.com While specific examples detailing the use of this compound are not prominent, the fundamental principles of AAA demonstrate the potential for chiral diamine ligands to influence the reaction's stereochemical course.

The general mechanism involves the formation of a π-allyl palladium complex, where the chiral ligand creates an asymmetric environment that directs the incoming nucleophile to one of the two allylic termini, thereby setting the stereochemistry of the final product. The versatility of AAA allows for the formation of both tertiary and quaternary stereocenters.

| Ligand/Catalyst System | Substrate | Nucleophile | Yield (%) | ee (%) | Reference |

| (R,R)-Trost Ligand/Pd Complex | rac-1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | 98 | >99 | nih.gov |

| Chiral Phosphinocarboxylic Acid/Pd(OAc)₂ | rac-1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | 77 | 93 | mdpi.com |

| Non-C₂-symmetric phosphine-oxazoline/(Cu/Pd) | p-methoxyphenylpropadiene | Allyl diethyl phosphate | 83 (NMR) | 89 | nih.gov |

Michael addition , or conjugate addition, is another fundamental C-C bond-forming reaction. It involves the 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). While often performed under organocatalytic conditions, metal-catalyzed variants are also known, where a chiral metal complex activates the substrate and controls the stereoselectivity.

Beyond C-C bonds, the asymmetric formation of carbon-heteroatom bonds is critical for synthesizing a vast range of functional molecules. Palladium-catalyzed asymmetric allylic alkylation (AAA) is also a powerful tool for these transformations, particularly for forming C-N bonds (allylic amination). nih.gov

A notable application involves the reaction of pyrroles as nucleophiles in Pd-catalyzed AAA to synthesize nitrogen-containing heterocyclic structures. nih.gov In a reported synthesis of (+)-agelastatin A, a key step involves the Pd-catalyzed reaction between a Boc-activated cyclopentene-1,4-diol and methyl 5-bromo-pyrrole-2-carboxylate. The reaction proceeds with high yield and enantioselectivity, demonstrating the effective transfer of chirality from the ligand to the product. nih.gov

| Catalyst System | Allylic Substrate | Heteroatom Nucleophile | Base | Yield (%) | ee (%) | Reference |

| Pd₂(dba)₃ / (R,R)-Trost Ligand | Boc-activated cyclopentene-1,4-diol | Methyl 5-bromo-pyrrole-2-carboxylate | Cs₂CO₃ | 83 | 92 | nih.gov |

This methodology highlights how chiral ligands can direct the formation of C-N bonds, creating stereocenters adjacent to a heteroatom, a common motif in bioactive compounds.

In organocatalysis, small organic molecules are used to accelerate chemical reactions. Pyrrolidine (B122466) derivatives are among the most successful classes of organocatalysts, primarily functioning through enamine or iminium ion intermediates.

Secondary amines, such as those derived from the this compound scaffold, can react with carbonyl compounds (aldehydes or ketones) to reversibly form enamines. The enamine is a much more reactive nucleophile than the corresponding enol or enolate, and its formation is a key step in a wide range of organocatalytic transformations, including Michael additions and aldol (B89426) reactions.

The chiral environment of the pyrrolidine catalyst ensures that the subsequent reaction of the enamine with an electrophile occurs in a stereoselective manner. For instance, resin-bound hydroxyprolylthreonine-derived pyrrolidine catalysts have been shown to be highly effective in asymmetric tandem aldol-Michael reactions for the synthesis of optically active chromanones. These polymer-supported catalysts mediate the reaction with high enantioselectivity (up to 99% ee) and complete diastereoselectivity. scispace.com

| Catalyst | Reaction Type | Substrates | Yield (%) | ee (%) | Reference |

| Tentagel-bound Catalyst 1 | Aldol–Michael | Salicylaldehyde and Cyclohexanone | 90 | 97 | scispace.com |

| Tentagel-bound Catalyst 2 | Aldol–Michael | Salicylaldehyde and Cycloheptanone | 94 | 99 | scispace.com |

| Tentagel-bound Catalyst 1 | Aldol–Michael | Salicylaldehyde and 3-Methyl-Cyclopentanone | 71 | 95 | scispace.com |

The success of these catalysts stems from their ability to create a well-organized transition state. The pyrrolidine moiety forms the enamine, while other functional groups on the catalyst (e.g., hydroxyl or amide groups) can direct the electrophile through hydrogen bonding, leading to high levels of stereocontrol.

Organocatalytic Applications of this compound Derivatives

Iminium Catalysis

The bipyrrolidine framework is a cornerstone in the field of aminocatalysis, particularly in reactions proceeding through iminium ion intermediates. While specific studies focusing solely on this compound are emerging, the catalytic behavior of analogous bipyrrolidine systems provides a strong precedent for its utility. For instance, certain bipyrrolidine derivatives have been effectively employed in asymmetric Diels-Alder reactions. These transformations are proposed to proceed via a di-iminium intermediate, showcasing the capacity of the bipyrrolidine scaffold to activate substrates toward cycloaddition. rsc.org The presence of the 3'-methyl group in this compound can introduce additional steric hindrance, potentially influencing the stereochemical outcome of such reactions.

The general mechanism of iminium catalysis involves the reversible formation of a transient iminium ion from the reaction of a secondary amine catalyst, such as a bipyrrolidine derivative, with an α,β-unsaturated carbonyl compound. This process increases the electrophilicity of the substrate, rendering it more susceptible to nucleophilic attack. The chiral environment provided by the catalyst directs the approach of the nucleophile, leading to the formation of an enantioenriched product. The structural rigidity and defined stereochemistry of the this compound scaffold are crucial for creating a well-defined chiral pocket around the iminium ion, thereby enabling high levels of stereocontrol.

Hydrogen-Bonding Organocatalysis

Hydrogen-bonding organocatalysis has surfaced as a powerful strategy for achieving high levels of enantioselectivity in a variety of chemical transformations. nih.govbohrium.comillinois.edu This approach relies on the ability of a catalyst to activate a substrate through the formation of hydrogen bonds, thereby lowering the energy of the transition state and directing the stereochemical outcome. Aryl pyrrolidine-based structures have been investigated as effective hydrogen-bond donors in asymmetric catalysis. nih.gov

Ligand Design Principles Incorporating the this compound Scaffold

The design of chiral ligands is a central theme in asymmetric catalysis, and the this compound scaffold offers a versatile platform for the development of novel ligand architectures. The principles of ligand design often focus on creating a well-defined and sterically demanding chiral environment around a metal center. The C2-symmetry inherent in many bipyrrolidine derivatives is a desirable feature in ligand design, as it can reduce the number of possible transition states and lead to higher enantioselectivities.

Key considerations in the design of ligands based on the this compound scaffold include:

Stereochemical Control: The stereocenters within the bipyrrolidine core provide a foundation for inducing chirality. The 3'-methyl group adds an additional stereocenter, which can be used to fine-tune the steric and electronic properties of the ligand.

Coordination Geometry: The nitrogen atoms of the pyrrolidine rings can serve as coordination sites for a variety of metals. The bite angle and conformational flexibility of the bipyrrolidine backbone can be modulated to suit the requirements of a specific catalytic reaction.

Functionalization: The scaffold can be readily modified at various positions to introduce other coordinating groups, such as phosphines, amines, or ethers. This allows for the creation of multidentate ligands with tailored electronic and steric properties. For example, Salan ligands have been assembled around a chiral 2,2′-bipyrrolidine backbone, leading to a predetermined chirality at the metal centers of octahedral titanium and zirconium complexes. rsc.org

The modular nature of the this compound scaffold allows for a systematic variation of its structure to optimize catalytic performance. This adaptability makes it an attractive target for the development of new and efficient chiral ligands for a wide range of asymmetric transformations.

Immobilization Strategies for this compound Catalysts

The recovery and reuse of expensive catalysts are critical considerations in sustainable chemistry. Immobilization of homogeneous catalysts onto solid supports offers a practical solution to this challenge. Several strategies have been developed for the immobilization of pyrrolidine-based organocatalysts, and these can be readily adapted for this compound derivatives.

Common immobilization techniques include:

Covalent Attachment: The catalyst can be covalently linked to a solid support, such as silica (B1680970) gel, a polymer resin, or magnetic nanoparticles. This is often achieved by introducing a reactive functional group onto the catalyst scaffold that can form a stable bond with the support material.

Non-covalent Adsorption: The catalyst can be adsorbed onto the surface of a support through non-covalent interactions, such as hydrogen bonding, ionic interactions, or van der Waals forces.

Entrapment: The catalyst can be physically entrapped within the pores of a porous material, such as a metal-organic framework (MOF) or a mesoporous silica.

For instance, resin-bound hydroxyprolylthreonine derivatives have been utilized as effective pyrrolidine catalysts in enamine-mediated reactions. scispace.com The choice of immobilization strategy depends on the specific catalyst and reaction conditions. A successful immobilization protocol should not significantly compromise the catalytic activity and selectivity of the catalyst while allowing for its easy separation and recycling. The development of robust and efficient immobilization methods for this compound-based catalysts is an active area of research with the potential to enhance their practical utility in both academic and industrial settings.

This compound as a Building Block for Complex Chemical Architectures

Beyond its role in catalysis, the this compound unit serves as a versatile building block for the synthesis of more elaborate and structurally diverse molecules. Its inherent stereochemistry and functional handles provide a foundation for the construction of novel heterocyclic systems, macrocycles, and supramolecular assemblies.

Synthesis of Novel Heterocyclic Systems

The pyrrolidine ring is a ubiquitous motif in a vast array of natural products and pharmaceutically active compounds. The this compound scaffold provides a unique starting point for the synthesis of novel and complex heterocyclic systems. The two pyrrolidine rings can be further functionalized and elaborated to create fused or spirocyclic structures with interesting biological and material properties.

For example, 1,3-dipolar cycloaddition reactions are a powerful tool for the construction of five-membered heterocyclic rings. The nitrogen atoms of the pyrrolidine rings can be converted into azomethine ylides, which can then react with various dipolarophiles to generate complex polycyclic pyrrolidine-fused heterocycles. researchgate.net The methyl group on the 3'-position can influence the regioselectivity and stereoselectivity of these cycloaddition reactions. Furthermore, the bipyrrolidine unit can be incorporated into larger polycyclic frameworks through annulation reactions, providing access to novel chemical space. The development of synthetic methodologies that utilize this compound as a chiral building block is a promising avenue for the discovery of new bioactive molecules and functional materials.

Macrocyclic and Supramolecular Assembly with this compound Units

Macrocycles and supramolecular assemblies are at the forefront of modern chemistry, with applications in molecular recognition, sensing, and materials science. The rigid and stereochemically defined nature of the this compound unit makes it an excellent candidate for incorporation into these larger and more complex structures.

The two pyrrolidine rings can be linked together to form macrocyclic structures with well-defined cavities. These macrocycles can act as hosts for the selective binding of guest molecules. The methyl group can serve as a steric gate, influencing the size and shape of the binding cavity and thus the guest selectivity. For instance, macrocyclic receptors containing bipyridine units linked to amino acids have been prepared and their structures investigated. nih.gov

In the realm of supramolecular chemistry, this compound derivatives can be designed to self-assemble into larger, ordered structures through non-covalent interactions such as hydrogen bonding, metal coordination, or π-π stacking. These supramolecular assemblies can exhibit emergent properties that are not present in the individual building blocks. The chirality of the this compound unit can be transferred to the supramolecular level, leading to the formation of chiral aggregates with potential applications in asymmetric catalysis and chiral sensing. The use of oligosiloxanediols as building blocks for supramolecular structures through hydrogen-bonded adducts with amines has been demonstrated, forming structures in zero, one, and two dimensions. nih.gov This highlights the potential for this compound to act as a key component in the construction of functional supramolecular materials.

After a comprehensive search of publicly available scientific literature and chemical databases, there is no specific information available regarding the applications of the chemical compound "this compound" in the fields of polymer synthesis, chiral materials and frameworks, or optoelectronic materials.

While the broader class of "bipyrrolidine" compounds has been investigated for applications in areas such as chiral ligands for asymmetric catalysis, no literature was found that specifically details the use of the 3'-methyl substituted variant as a monomer for polymer synthesis, as a component in the construction of chiral materials or frameworks, or in the development of optoelectronic materials.

Therefore, due to the absence of any research findings on the subject, it is not possible to generate the requested article with the specified outline and content requirements.

Future Directions and Emerging Research Avenues for 3 Methyl 1,3 Bipyrrolidine Studies

Development of Next-Generation Catalytic Systems Incorporating 3'-Methyl-1,3'-bipyrrolidine

The core structure of this compound is a promising platform for the design of novel organocatalysts and ligands for metal-catalyzed reactions. Future research will likely focus on the strategic modification of this backbone to fine-tune catalytic activity and selectivity. Pyrrolidine-based organocatalysts have become a cornerstone of asymmetric synthesis, capable of promoting a wide array of transformations through enamine or iminium-ion activation. researchgate.netrsc.org The bipyrrolidine structure offers multiple sites for functionalization, allowing for the creation of a diverse library of catalysts.

Key research objectives in this area could include:

Bifunctional Catalyst Design: Introducing hydrogen-bond donor groups (e.g., thiourea (B124793), sulfonamide) or other Lewis basic sites onto the bipyrrolidine frame to create bifunctional catalysts. These catalysts can co-activate both the nucleophile and the electrophile, often leading to enhanced reactivity and stereocontrol.

Ligand Development for Transition Metals: Synthesizing derivatives of this compound for use as chiral ligands in transition metal catalysis. durham.ac.ukrsc.orgchemrxiv.org The diamine motif is well-suited for chelating with various metals, and the inherent chirality can effectively induce asymmetry in reactions such as allylic substitutions, hydrogenations, and cross-coupling reactions.

Immobilization on Solid Supports: Anchoring this compound derivatives onto porous organic polymers (POPs) or other solid supports. uva.esuva.es This heterogenization strategy facilitates catalyst recovery and recycling, a crucial aspect of developing sustainable and cost-effective processes.

Table 1: Potential Next-Generation Catalytic Systems Based on this compound

| Catalyst Type | Proposed Structural Modification | Target Asymmetric Reaction | Potential Advantages |

|---|---|---|---|

| Bifunctional Organocatalyst | Addition of a thiourea moiety to the N-1 position. | Michael Addition | Enhanced substrate activation through dual hydrogen bonding. |

| Chiral Diamine Ligand | Synthesis of an N,N'-dioxide derivative. | Friedel-Crafts Alkylation | Increased coordination strength and defined chiral pocket. rsc.org |

| Heterogenized Catalyst | Covalent attachment to a microporous polymer network. | Aldol (B89426) Reaction | Facilitated catalyst recycling and suitability for flow systems. uva.esuva.es |

| Phase-Transfer Catalyst | Quaternization of one or both nitrogen atoms. | Asymmetric Alkylation | Application in biphasic systems, simplifying product purification. |

Integration of this compound into Flow Chemistry Methodologies

Continuous flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater potential for automation and scalability. acs.org The integration of chiral organocatalysts, such as those derived from this compound, into flow systems is a rapidly advancing field. unimi.itresearchgate.net

Future work in this domain should explore:

Heterogenized Packed-Bed Reactors: The development of packed-bed reactors using immobilized this compound catalysts. This approach allows for the continuous production of chiral molecules with minimal catalyst leaching and simplified product purification. thieme-connect.de The combination of flow reactors with heterogenized catalysts is an ideal setup for the rapid and continuous production of chemicals. unimi.it

Homogeneous Flow Reactions: Utilizing the soluble forms of this compound catalysts in flow, potentially coupled with in-line separation techniques like liquid-liquid extraction or membrane filtration to enable catalyst recycling.

Multi-step Continuous Synthesis: Incorporating a catalytic step involving a this compound derivative into a multi-step continuous flow synthesis of complex molecules, such as active pharmaceutical ingredients (APIs). acs.org

Table 2: Comparison of Batch vs. Continuous Flow Processing for a Hypothetical Asymmetric Michael Addition Catalyzed by an Immobilized this compound Derivative

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Limited by vessel surface area; potential for hot spots. | Excellent; high surface-area-to-volume ratio. |

| Mass Transfer | Dependent on stirring efficiency. | Efficient mixing through diffusion and advection. |

| Scalability | Difficult; requires larger vessels and process redesign. | Straightforward; achieved by extending operation time ("scaling out"). |

| Safety | Handling of large quantities of reagents and solvents. | Small reactor volumes minimize the inventory of hazardous materials. |

| Catalyst Recovery | Requires filtration or extraction after reaction completion. | Catalyst is retained in the reactor; no separate recovery step needed. |

Advanced In-situ Spectroscopic Techniques for Reaction Monitoring

A deeper understanding of reaction mechanisms is crucial for catalyst optimization and process development. Advanced in-situ spectroscopic techniques, which monitor reactions in real-time under actual operating conditions, provide invaluable mechanistic and kinetic data. spectroscopyonline.com Applying these techniques to reactions catalyzed by this compound systems is a vital area for future research.

Promising techniques include:

In-situ FTIR and Raman Spectroscopy: These vibrational spectroscopy methods can identify and track the concentration of reactants, products, and key catalytic intermediates (e.g., iminium or enamine species) throughout the reaction. fu-berlin.deyoutube.com Probes can be directly immersed in the reaction vessel to continuously record spectra. fu-berlin.de

In-situ NMR Spectroscopy: High-pressure NMR tubes and specialized probes allow for the study of catalytic cycles under elevated temperatures and pressures, providing detailed structural information on transient species that are only present under reaction conditions. wiley.com

Kinetic Analysis: The data obtained from in-situ monitoring can be used to build detailed kinetic models of the catalytic process. This allows for the precise determination of reaction orders, activation energies, and catalyst deactivation pathways, facilitating rational process optimization. fu-berlin.de

Exploiting this compound in Sustainable Chemical Processes

The principles of green chemistry—such as waste prevention, use of catalysts, and employment of safer solvents—are central to modern chemical synthesis. nih.gov As a metal-free organocatalyst, this compound and its derivatives are inherently aligned with these principles.

Future research should focus on maximizing the "green" credentials of this catalytic scaffold by:

Utilizing Green Solvents: Evaluating the performance of this compound catalysts in environmentally benign solvents, such as water, ethanol, or bio-derived solvents. Some pyrrolidine-based catalysts have shown excellent activity in aqueous media. nih.gov

Solvent-Free Conditions: Developing reactions that can be performed under solvent-free conditions, for example, using high-speed ball milling, which reduces waste and simplifies purification. nih.gov

By pursuing these research avenues, the scientific community can unlock the full potential of this compound as a versatile tool for addressing contemporary challenges in asymmetric synthesis and sustainable chemical manufacturing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.